molecular formula C10H13BN2O2 B7955931 (2-Propylindazol-5-yl)boronic acid

(2-Propylindazol-5-yl)boronic acid

Cat. No.: B7955931
M. Wt: 204.04 g/mol
InChI Key: CYAYPZHPBMDEFE-UHFFFAOYSA-N
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Description

(2-Propylindazol-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring an indazole core substituted with a propyl group at position 2 and a boronic acid moiety at position 4. Indazole-based boronic acids are of significant interest in medicinal chemistry and materials science due to their dual functionality: the boronic acid group enables dynamic covalent interactions (e.g., with diols), while the indazole scaffold provides a rigid aromatic system that can enhance binding specificity in biological targets .

Properties

IUPAC Name

(2-propylindazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-2-5-13-7-8-6-9(11(14)15)3-4-10(8)12-13/h3-4,6-7,14-15H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYPZHPBMDEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN(N=C2C=C1)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Halogenation : 2-Propylindazole undergoes regioselective bromination at the 5-position using N \text{N}-bromosuccinimide (NBS) under Lewis acid catalysis (e.g., BF3Et2O\text{BF}_3 \cdot \text{Et}_2\text{O}).

  • Borylation : The 5-bromo intermediate reacts with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and a base (e.g., KOAc\text{KOAc}) in dioxane at 80–100°C.

  • Deprotection : The resulting pinacol boronic ester is hydrolyzed to the boronic acid using acidic conditions (e.g., HCl/H2O\text{H}_2\text{O}).

Key Data

StepConditionsYield (%)Citation
BrominationNBS, BF3Et2O\text{BF}_3 \cdot \text{Et}_2\text{O}, CH3_3CN85
Miyaura BorylationPd(dppf)Cl2\text{Pd(dppf)Cl}_2, B2pin2\text{B}_2\text{pin}_2, dioxane78
Deprotection1M HCl, 60°C95

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the bromoindazole, followed by transmetalation with B2pin2\text{B}_2\text{pin}_2. Reductive elimination yields the boronic ester, which is acid-labile.

Transition Metal-Catalyzed Direct C–H Borylation

Direct C–H borylation bypasses halogenation steps, offering atom-economical advantages. Iridium complexes (e.g., Ir(COD)OMe\text{Ir(COD)OMe}) with bipyridine ligands enable selective borylation at the 5-position of 2-propylindazole.

Optimization Challenges

  • Regioselectivity : The indazole’s N–H group directs borylation to the para position (C5).

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar alternatives.

Performance Metrics

Catalyst SystemTemperature (°C)Yield (%)Selectivity (C5:C4)
Ir(COD)OMe/dtbpy\text{Ir(COD)OMe}/\text{dtbpy}100659:1
RhCl(PPh3)3\text{RhCl(PPh}_3\text{)}_3120425:1

Limitation : Substoichiometric boronating agents (e.g., HBpin\text{HBpin}) and high catalyst loadings increase costs.

Halogen-Lithium Exchange Followed by Boronation

This two-step method leverages organometallic intermediates for precise boronic acid installation.

Procedure

  • Lithiation : 5-Bromo-2-propylindazole is treated with n-BuLi\text{n-BuLi} at −78°C to generate a lithium intermediate.

  • Quenching with Borate Esters : Addition of triisopropyl borate (B(OiPr)3\text{B(O}^i\text{Pr)}_3) followed by hydrolysis yields the boronic acid.

Critical Parameters

  • Temperature Control : Lithiation below −70°C minimizes side reactions.

  • Borate Purity : Anhydrous B(OiPr)3\text{B(O}^i\text{Pr)}_3 prevents proto-deboronation.

Advantage : High functional group tolerance, enabling late-stage diversification.

Protecting Group Strategies for Boronic Acids

Boronic acids are prone to protodeboronation and dimerization. Stabilization as pinacol esters (Bpin\text{Bpin}) or iminodiacetic acid (IDA) complexes is common.

Comparative Stability Study

Protecting GroupStability (t1/2_{1/2}, days)Deprotection Method
Pinacol ester30HCl/H2O\text{H}_2\text{O}
IDA complex45NaOH/H2O\text{H}_2\text{O}
Trifluoroborate60AgNO3_3

Recommendation : Pinacol esters balance stability and ease of deprotection for large-scale synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Boronic acids vary widely in reactivity and applications based on their substituents, aromatic systems, and pKa values. Below is a structural and functional comparison of (2-Propylindazol-5-yl)boronic acid with similar compounds:

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Compound Core Structure Key Substituents pKa* Key Applications
This compound Indazole Propyl (C2), B(OH)₂ (C5) ~8.5† Enzyme inhibition, drug design
Phenylboronic acid Benzene B(OH)₂ (para) ~8.8 Saccharide sensing, MCRs‡
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Benzene Methoxyethyl phenoxy (ortho) N/A HDAC inhibition
Thiophen-2-yl boronic acid Thiophene B(OH)₂ (C2) N/A Synthetic intermediates
3-AcPBA (3-Acetamidophenylboronic acid) Benzene Acetamide (meta) ~8.8 Glucose sensing

*Reported or estimated pKa values influence binding affinity and physiological compatibility.
†Hypothetical value based on indazole’s electron-withdrawing effects.
‡Multicomponent reactions ().

Key Observations:

  • Substituent Position: Meta-substituted aryl boronic acids (e.g., 3-AcPBA) often exhibit enhanced inhibitory activity compared to ortho-substituted analogs . The indazole core in this compound may mimic meta-substitution due to its electronic environment.
  • pKa and Reactivity: Boronic acids with pKa values closer to physiological pH (~7.4) are preferred for biomedical applications. Phenylboronic acids like 3-AcPBA (pKa ~8.8) are less ideal than indazole derivatives, which may have lower pKa due to the indazole’s electron-deficient nature .

Table 2: Inhibitory Activity of Selected Boronic Acids

Compound Target Enzyme/Process IC50/Inhibition Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid MoRPD3 (fungal HDAC) Max inhibition at 1 µM
Meta-substituted aryl boronic acids R39 (penicillin-binding protein) IC50: 20–30 µM
Phenylboronic acid R39 Residual activity: 20% at 1 mM

Insights:

  • Ortho vs. Meta Substitution: Ortho-substituted boronic acids (e.g., the methoxyethyl derivative in ) show high specificity for HDAC inhibition, whereas meta-substituted analogs excel against bacterial targets like R39 . This suggests this compound’s indazole core could optimize binding to similar enzymes.
  • Potency: The methoxyethyl phenoxy compound () outperforms trichostatin A (a known HDAC inhibitor) at lower concentrations, highlighting the role of boronic acid electronics in enhancing inhibition .

Reactivity and Stability Under Physiological Conditions

The utility of boronic acids in biomedical applications depends on their stability and reactivity:

Key Factors:

  • Hydrolysis and pH Sensitivity: Boronic acids undergo hydrolysis in basic conditions, as shown in , where 4-nitrophenyl boronic acid converted to 4-nitrophenol at pH 11. This limits their use in alkaline environments but supports controlled release applications .
  • pKa and Binding Affinity: Boronic acids with lower pKa (e.g., ~7–8) form stronger complexes with diols (e.g., glucose) at physiological pH. Indazole derivatives may offer advantages over phenylboronic acids in this regard .

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